1-(4-Cyclohexylphenyl)sulfonylpiperidine-4-carboxamide
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Overview
Description
1-(4-Cyclohexylphenyl)sulfonylpiperidine-4-carboxamide is an organic compound with the molecular formula C₁₈H₂₆N₂O₃S. It is a derivative of piperidine, a six-membered heterocyclic amine, and features a sulfonyl group attached to a cyclohexylphenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Cyclohexylphenyl)sulfonylpiperidine-4-carboxamide typically involves the reaction of 4-cyclohexylbenzenesulfonyl chloride with piperidine-4-carboxamide under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(4-Cyclohexylphenyl)sulfonylpiperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of functionalized piperidine derivatives .
Scientific Research Applications
1-(4-Cyclohexylphenyl)sulfonylpiperidine-4-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and as a tool for investigating the function of specific proteins or enzymes.
Mechanism of Action
The mechanism of action of 1-(4-Cyclohexylphenyl)sulfonylpiperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of their activity. Additionally, the piperidine ring can interact with various receptors, affecting their signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simple six-membered heterocyclic amine with a similar structure but lacking the sulfonyl and cyclohexylphenyl groups.
Piperazine: Another six-membered heterocyclic compound with two nitrogen atoms, often used in pharmaceuticals.
Pyrrolidine: A five-membered heterocyclic amine with similar chemical properties.
Uniqueness
1-(4-Cyclohexylphenyl)sulfonylpiperidine-4-carboxamide is unique due to the presence of both the sulfonyl and cyclohexylphenyl groups, which confer specific chemical and biological properties. These functional groups enhance its potential as a versatile building block in organic synthesis and as a lead compound in drug discovery .
Properties
IUPAC Name |
1-(4-cyclohexylphenyl)sulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3S/c19-18(21)16-10-12-20(13-11-16)24(22,23)17-8-6-15(7-9-17)14-4-2-1-3-5-14/h6-9,14,16H,1-5,10-13H2,(H2,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQQDIPXBWUDLEI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)N3CCC(CC3)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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